molecular formula C10H12N4O2S B7574826 2-(Quinazolin-4-ylamino)ethanesulfonamide

2-(Quinazolin-4-ylamino)ethanesulfonamide

Cat. No. B7574826
M. Wt: 252.30 g/mol
InChI Key: NGFNYUDSXYEHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinazolin-4-ylamino)ethanesulfonamide, also known as QZ-4-NEt2, is a chemical compound that has been extensively studied for its potential in scientific research. This compound belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities. QZ-4-NEt2 has been shown to exhibit promising results in various research applications, including cancer therapy, neuroprotection, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(Quinazolin-4-ylamino)ethanesulfonamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 2-(Quinazolin-4-ylamino)ethanesulfonamide has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
2-(Quinazolin-4-ylamino)ethanesulfonamide has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that 2-(Quinazolin-4-ylamino)ethanesulfonamide can inhibit the activity of certain enzymes, such as topoisomerase IIα and carbonic anhydrase IX, which are involved in cancer cell proliferation and survival. 2-(Quinazolin-4-ylamino)ethanesulfonamide has also been found to induce oxidative stress in cancer cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Quinazolin-4-ylamino)ethanesulfonamide in lab experiments is its potent anti-proliferative effects on various cancer cell lines. 2-(Quinazolin-4-ylamino)ethanesulfonamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. However, one limitation of using 2-(Quinazolin-4-ylamino)ethanesulfonamide in lab experiments is its potential toxicity, as high doses of 2-(Quinazolin-4-ylamino)ethanesulfonamide have been found to induce cytotoxicity in normal cells.

Future Directions

There are several future directions for the study of 2-(Quinazolin-4-ylamino)ethanesulfonamide. One direction is to further elucidate the mechanism of action of 2-(Quinazolin-4-ylamino)ethanesulfonamide, particularly in relation to its anti-proliferative and pro-apoptotic effects on cancer cells. Another direction is to investigate the potential of 2-(Quinazolin-4-ylamino)ethanesulfonamide in combination with other anti-cancer agents, as it may have synergistic effects. Additionally, further studies are needed to evaluate the potential of 2-(Quinazolin-4-ylamino)ethanesulfonamide in other research applications, such as neuroprotection and anti-inflammatory activities.

Synthesis Methods

The synthesis of 2-(Quinazolin-4-ylamino)ethanesulfonamide involves the reaction of 4-aminobenzoic acid with ethyl chloroacetate, followed by the reaction with hydrazine hydrate to form 2-(4-aminophenyl)hydrazinecarboxylic acid. This compound is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-aminoethanesulfonamide to yield 2-(Quinazolin-4-ylamino)ethanesulfonamide.

Scientific Research Applications

2-(Quinazolin-4-ylamino)ethanesulfonamide has been extensively studied for its potential in scientific research, particularly in the field of cancer therapy. Studies have shown that 2-(Quinazolin-4-ylamino)ethanesulfonamide has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. 2-(Quinazolin-4-ylamino)ethanesulfonamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

properties

IUPAC Name

2-(quinazolin-4-ylamino)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c11-17(15,16)6-5-12-10-8-3-1-2-4-9(8)13-7-14-10/h1-4,7H,5-6H2,(H2,11,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFNYUDSXYEHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinazolin-4-ylamino)ethanesulfonamide

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